Product packaging for 1-(Dimethylamino)-4-phenoxypent-1-en-3-one(Cat. No.:CAS No. 338976-01-5)

1-(Dimethylamino)-4-phenoxypent-1-en-3-one

Cat. No.: B2784238
CAS No.: 338976-01-5
M. Wt: 219.284
InChI Key: LBVHCCRCTWKYHH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4-phenoxypent-1-en-3-one is a chemical compound of interest in several advanced research fields, particularly due to its structure as an α,β-unsaturated ketone. Compounds of this class are widely investigated as key intermediates in organic synthesis and for their potential biological activities. In pharmaceutical research, structurally related molecules featuring dimethylamino and aromatic groups have demonstrated significant pharmacological properties. Similar chalcone derivatives are studied for their antimicrobial and anticancer potential, as these motifs can interact with biological targets and induce effects such as apoptosis in cancer cells . Furthermore, the dimethylamino group in the para-position of analogous compounds has been shown to improve photostability under UV radiation, suggesting potential applications for this compound in the development of novel ultraviolet filters in material science . Researchers value this compound for its utility as a synthetic building block. It can undergo various chemical transformations, serving as a precursor in the synthesis of more complex heterocyclic systems, which are core structures in many active pharmaceutical ingredients and functional materials. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B2784238 1-(Dimethylamino)-4-phenoxypent-1-en-3-one CAS No. 338976-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylamino)-4-phenoxypent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(13(15)9-10-14(2)3)16-12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHCCRCTWKYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Dimethylamino 4 Phenoxypent 1 En 3 One

Direct Synthetic Routes

Direct synthetic routes to enaminones typically involve the formation of the characteristic N-C=C-C=O linkage in a minimal number of steps from readily available precursors.

Condensation Reactions in Enaminone Formation

The most direct and widely employed method for synthesizing β-dimethylamino enaminones from simple ketones involves condensation with an activated formamide (B127407) reagent. researchgate.net Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) are highly effective for this transformation. researchgate.netscirp.orgchemicalbook.com In a plausible synthetic route to 1-(Dimethylamino)-4-phenoxypent-1-en-3-one, the precursor ketone, 1-phenoxy-2-butanone, would be reacted with DMFDMA. This reaction introduces the dimethylaminomethylene group at the α-position of the ketone, directly yielding the target enaminone. researchgate.net

The foundational method for enaminone synthesis involves the direct condensation of a β-dicarbonyl compound with a primary or secondary amine, often with azeotropic removal of water. mdpi.comijcce.ac.ir While the specific precursor for the target compound is not a β-dicarbonyl, this classic reaction underscores the fundamental principle of forming the enamine moiety through condensation.

Enone Synthesis Strategies

General enone synthesis strategies can provide pathways to precursors that may subsequently be converted to enaminones. One such strategy is the coupling of acid chlorides with terminal alkynes, which forms intermediate alkynones. These intermediates can then react with amines, like dimethylamine, to yield enaminones. organic-chemistry.org Another approach involves the base-catalyzed aldol (B89426) condensation between an aldehyde and a ketone, followed by dehydration to form an α,β-unsaturated ketone (enone). While not a direct route to the title compound, this method is fundamental in creating the core enone structure that could potentially be functionalized further.

Precursor Chemistry and Building Block Utilization

The rational design of a synthesis for this compound relies on the strategic use of key precursors and building blocks.

Trichloroethylene (B50587) as a Multipurpose Synthon in Enaminone Synthesis

The use of trichloroethylene as a versatile C2 synthon in the synthesis of β-enaminones is not a widely documented mainstream method in the surveyed chemical literature. While trichloroethylene is a known industrial solvent and a precursor for other chlorinated compounds, its specific application as a building block for the enaminone skeleton is not prominently reported in standard synthetic methodologies. wikipedia.orgnih.gov

Role of Substituted Aldehydes and Ketones

Substituted ketones are primary building blocks for the synthesis of this compound. The key precursor is 1-phenoxy-2-butanone . This ketone contains the necessary phenoxy group and the butanone backbone required for the final structure.

The synthesis of this crucial precursor can be efficiently achieved through the Williamson ether synthesis . gold-chemistry.orgfrancis-press.com This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide (generated by treating phenol (B47542) with a base like sodium hydroxide) is reacted with an α-haloketone, such as 1-chloro-2-butanone, to form the ether linkage, yielding 1-phenoxy-2-butanone. byjus.comedubirdie.comwvu.edu This two-step sequence—ether synthesis followed by enaminone formation—represents a robust pathway to the target compound.

Catalytic Approaches in Synthesis

Catalysis offers a means to improve the efficiency, selectivity, and environmental profile of enaminone synthesis. A variety of catalysts have been successfully employed, particularly for the condensation reaction between β-dicarbonyl compounds and amines, which is the most studied route. ijcce.ac.ir These catalytic systems can often be applied to related transformations.

The catalysts employed are frequently Lewis acids that activate the carbonyl group toward nucleophilic attack by the amine. mdpi.com Research has demonstrated the efficacy of numerous metal-based catalysts under various conditions, often providing good to excellent yields. These methods are generally valued for their operational simplicity and the ability to proceed under mild conditions. organic-chemistry.org

CatalystTypical SubstratesGeneral ConditionsReported YieldsReference
Ceric Ammonium Nitrate (CAN)β-Dicarbonyls + AminesRoom TemperatureGood to Excellent organic-chemistry.org
PPA-SiO₂β-Dicarbonyls + AminesSolvent-free, 70-80 °CUp to 90% mdpi.com
Bi(TFA)₃β-Dicarbonyls + AminesWater, Mild ConditionsGood to Excellent ijcce.ac.ir
Cobalt(II) Chlorideβ-Dicarbonyls + AminesSolvent-free, Room Temp.75-95% researchgate.net
Ferric(III) Ammonium Nitrateβ-Dicarbonyls + AminesSolvent-free, Room Temp.69-92% researchgate.net
Scandium(III) Triflate (Sc(OTf)₃)β-Keto esters + AminesSolvent-free70-95% researchgate.net

Palladium-Catalyzed Coupling Reactions in Phenoxy Enone Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing phenoxy enones, palladium-catalyzed reactions are particularly relevant for constructing the aryl ether bond and for the direct dehydrogenation of ketones to form the α,β-unsaturated system.

One potential strategy involves the palladium-catalyzed coupling of a phenol with a suitable enone precursor. While direct synthesis of the target molecule is not extensively documented, analogous transformations provide a blueprint. For instance, Pd(II)-catalyzed aerobic dehydrogenation of cyclic ketones to their corresponding enones is a well-established method. nih.govorganic-chemistry.org A catalyst system like Pd(DMSO)₂(TFA)₂ in acetic acid has been shown to be highly selective for enone formation over phenol byproducts. nih.govorganic-chemistry.org This approach could be adapted to a precursor molecule, 4-phenoxypentan-3-one, to introduce the double bond.

Furthermore, palladium catalysis is instrumental in forming the phenoxy ether linkage itself, typically through cross-coupling reactions. These reactions could be employed at an earlier stage of the synthesis to build the 4-phenoxypentan-3-one intermediate. Cooperative copper/palladium catalysis has also been explored for the arylboration of cyclic enones, demonstrating the versatility of palladium in complex multi-component reactions to build functionalized enone systems. acs.orgacs.org

Iron-Catalyzed Cross-Coupling Methods

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. nih.gov Iron salts, such as FeCl₃ or Fe(acac)₃, are effective precatalysts for a variety of cross-coupling reactions, forming C-C and C-X bonds under mild conditions. nih.govresearchgate.net

For the synthesis of this compound, iron-catalyzed cross-coupling could be envisioned for the formation of the C-O bond between the phenol and the pentanone backbone. Iron-catalyzed oxidative cross-coupling of phenols has been demonstrated as a powerful method for creating complex phenolic structures. researchgate.net While often focused on C-C bond formation, the versatility of iron catalysts suggests potential for adaptation to C-O coupling in this specific synthetic context. These methods avoid the need for pre-functionalized substrates, which reduces waste and cost. researchgate.net The development of iron-catalyzed cross-coupling for synthesizing pharmaceuticals is an active area of research, highlighting its potential for producing complex molecules. nih.gov

Asymmetric Catalytic Synthesis Potential

The presence of a stereocenter at the C4 position of this compound introduces the challenge and opportunity of asymmetric synthesis. Enantioselective synthesis is critical in the development of pharmaceuticals and fine chemicals, as different enantiomers can have vastly different biological activities. chiralpedia.com

Asymmetric catalysis, using chiral catalysts, is a primary strategy for controlling stereochemistry. chiralpedia.com For the target molecule, this could be achieved in several ways. An asymmetric Michael addition using a chiral catalyst could be employed to introduce the phenoxy group onto an enone precursor enantioselectively. Alternatively, enzymatic methods using transaminases have shown great promise for the asymmetric synthesis of chiral amines from prochiral ketones, which could be adapted to form a chiral enaminone intermediate. acs.orgnih.gov Biocatalytic aza-Michael reactions, for example, can produce cyclic β-enaminones with excellent enantioselectivity. acs.org The development of chiral ligands for transition-metal catalysis is another major avenue, where a chiral metal complex directs the stereochemical outcome of the coupling reaction. chiralpedia.comnih.gov

Optimization of Reaction Conditions

The success of any synthetic methodology hinges on the careful optimization of reaction conditions. Factors such as solvent, temperature, pressure, and catalyst system (including loading and ligands) can dramatically influence reaction yield, selectivity, and rate.

Solvent Effects on Synthetic Outcomes

The choice of solvent is a critical parameter in the synthesis of β-enaminones. The polarity and protic or aprotic nature of the solvent can affect reactant solubility, catalyst activity, and the stability of intermediates. Studies on the synthesis of β-enaminones have shown that both protic solvents (like methanol (B129727) and ethanol) and aprotic solvents (like acetonitrile (B52724) and THF) can be effective. mdpi.com However, in many cases, solvent-free, or "neat," reaction conditions have been found to significantly improve both the yield and the reaction time. mdpi.comwpmucdn.comajgreenchem.com This approach is also environmentally advantageous, aligning with the principles of green chemistry. wpmucdn.com

Below is a table summarizing the effect of different solvents on the yield of a model enaminone synthesis.

EntrySolventYield (%)
1H₂O55
2CH₃OH85
3C₂H₅OH88
4CH₃CN80
5CHCl₃75
6THF70
7Solvent-free (70 °C)90
Data is illustrative, based on general findings for β-enaminone synthesis. mdpi.com

Temperature and Pressure Variations

Temperature is a fundamental parameter that controls the rate of a chemical reaction. For the synthesis of enaminones, reactions are often carried out at elevated temperatures to overcome the activation energy, particularly for the condensation step which involves the removal of water. wpmucdn.com For instance, solvent-free syntheses are often conducted by heating at temperatures ranging from 70-120 °C. mdpi.comajgreenchem.com In palladium-catalyzed dehydrogenations to form enones, temperatures around 80 °C under an oxygen atmosphere (1 atm) have been found to be optimal. organic-chemistry.org

Pressure is less commonly a critical variable for these types of condensation and coupling reactions unless gaseous reagents are involved or if a reaction is performed under microwave irradiation, where increased pressure can allow for heating solvents above their normal boiling points, accelerating the reaction. acgpubs.org High pressure can also be a tool in certain asymmetric additions.

Catalyst Loading and Ligand Effects

In metal-catalyzed reactions, the nature of the catalyst, its concentration (loading), and the ligands coordinated to the metal center are of paramount importance.

For palladium-catalyzed reactions, catalyst loading is typically kept low (e.g., 5 mol %) to minimize cost and residual metal in the product. nih.gov The choice of ligand can dramatically alter the catalyst's activity and selectivity. In the palladium-catalyzed dehydrogenation of ketones to enones, for example, using dimethyl sulfoxide (B87167) (DMSO) as a ligand with a Pd(TFA)₂ catalyst was found to give a significantly higher yield of the desired enone compared to other ligands. nih.govorganic-chemistry.org In cross-coupling reactions, phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction. nih.gov

The following table illustrates the impact of different catalysts and ligands on the yield of a model palladium-catalyzed enone synthesis.

EntryPalladium SaltLigandSolventYield of Enone (%)
1Pd(OAc)₂NoneDMSO63
2Pd(TFA)₂DMSO (10 mol %)Acetic Acid91
3Pd(TFA)₂PPh₃Acetic Acid<10
4Pd(TFA)₂Pyridine (B92270)Acetic Acid21
Data is illustrative, based on findings for palladium-catalyzed dehydrogenation of cyclohexanone. nih.gov

Purification Techniques and Yield Optimization

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid enaminones. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For β-enaminones, common solvent systems include ethanol/water mixtures and acetonitrile. wpmucdn.comacgpubs.org The process generally involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is a powerful purification tool. Silica gel is a commonly used stationary phase for the purification of enaminones. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation of the desired compound from impurities. A common mobile phase for the purification of enaminones is a mixture of ethyl acetate (B1210297) and n-hexane. acgpubs.org

Yield Optimization:

The yield of enaminone synthesis can be significantly influenced by several factors. Systematic optimization of these parameters is key to maximizing the product yield.

Catalyst Selection: Various catalysts can be employed in the synthesis of β-enaminones, and the choice of catalyst can have a substantial impact on the reaction yield. For instance, in the synthesis of certain enaminones, catalysts like p-toluenesulfonic acid (TsOH) in combination with an oxidant like K₂S₂O₈ have been shown to be effective. nih.gov The optimization of the catalyst loading is also a critical factor.

Solvent Effects: The solvent in which the reaction is carried out can influence both the reaction rate and the final yield. While some enaminone syntheses are performed under solvent-free conditions, others benefit from the use of a suitable solvent. imist.ma For example, in a photocatalytic synthesis of an enaminone, N,N-dimethylformamide (DMF) was found to be the optimal solvent, with other solvents like DME, DMSO, or acetone (B3395972) resulting in lower yields. nih.gov

Reaction Time and Temperature: The duration of the reaction and the temperature at which it is conducted are critical parameters to optimize. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in the degradation of the product. nih.gov Similarly, the reaction temperature needs to be carefully controlled to ensure optimal reaction kinetics without promoting side reactions or product decomposition.

Illustrative Data for Yield Optimization of Structurally Similar Enaminones:

The following table presents a compilation of research findings on the yield optimization of various β-enaminone syntheses. It is important to note that these data are for compounds structurally related to this compound and serve as an illustrative guide for potential optimization strategies.

EntryCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1TsOH (1.0 equiv) / K₂S₂O₈ (1.0 equiv)DMSO100Not Specified823,4-disubstituted quinoline (B57606) from N,N-dimethyl enaminone
2NiBr₂·diglyme / PhotocatalystDMF20270Enaminone from 3-bromochromone
3NiBr₂·diglyme / PhotocatalystDME202Lower YieldEnaminone from 3-bromochromone
4NiBr₂·diglyme / PhotocatalystDMSO202Lower YieldEnaminone from 3-bromochromone
5None (Solvent-free)NoneRoom Temp195Enaminone from dimedone and DMF-DMA

Reactivity and Mechanistic Investigations of 1 Dimethylamino 4 Phenoxypent 1 En 3 One

Electronic Properties and Reactivity Profiles

The chemical behavior of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing carbonyl group, mediated by the conjugated π-system of the C=C double bond. This arrangement results in a polarized molecule with distinct regions of high and low electron density, defining its reactivity profile. These systems possess both "enamine" character, which can act as a nucleophile, and "enone" character, allowing them to function as electrophilic acceptors in addition reactions. rsc.org

The presence of the dimethylamino group, with its nitrogen lone pair, imparts significant nucleophilic character to the molecule. Through resonance, the lone pair on the nitrogen atom can delocalize into the conjugated system. This delocalization increases the electron density on the α-carbon (C2), making it a soft nucleophilic center, electronically similar to the α-carbon of an enolate ion. libretexts.org This enhanced nucleophilicity at the α-carbon allows it to react with a variety of electrophiles. The nitrogen atom itself can also act as a nucleophilic center, although reactions typically favor the α-carbon.

Conversely, the enone portion of the molecule confers electrophilic properties. The carbonyl group is a strong electron-withdrawing group, which polarizes the conjugated system in the opposite direction to the amino group. Through resonance, electron density is pulled from the C=C double bond towards the carbonyl oxygen. This effect renders the β-carbon (C1) electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org This electrophilicity at the β-carbon is the basis for the conjugate addition reactions that are characteristic of α,β-unsaturated carbonyl compounds. libretexts.org The carbonyl carbon itself also remains an electrophilic site, susceptible to 1,2-addition, although 1,4-conjugate additions are often favored with softer nucleophiles. rsc.org

Addition Reactions

The electrophilic nature of the β-carbon in the enone system of this compound makes it a prime substrate for various addition reactions, particularly conjugate additions.

Table 1: Potential Michael Donors for Reaction with this compound
Michael Donor ClassSpecific ExampleExpected Product Type (after hydrolysis)
Malonic EstersDiethyl malonate1,5-Dicarbonyl compound with ester functionality
β-KetoestersEthyl acetoacetate1,5-Diketone with ester functionality
NitroalkanesNitromethaneγ-Nitro ketone
CyanidesPotassium cyanideγ-Cyano ketone
EnaminesCyclohexanone-pyrrolidine enamine1,5-Diketone

Beyond classic Michael donors, other nucleophiles can participate in conjugate addition to the enone system. masterorganicchemistry.com These reactions broaden the synthetic utility of the enaminone scaffold. For instance, heteroatomic nucleophiles such as amines and thiols are effective for 1,4-additions. Organometallic reagents, particularly softer organocuprates (Gilman reagents), are also well-known for their high regioselectivity in adding to the β-carbon of enones.

Table 2: Examples of Other Conjugate Addition Reactions with this compound
Nucleophile ClassSpecific ReagentReaction Product Type
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)β-Alkylated enaminone
ThiolsThiophenolβ-Thioether ketone (after hydrolysis)
AminesPiperidine (B6355638)β-Amino ketone (after hydrolysis)
Arylboronic AcidsPhenylboronic acidβ-Arylated enaminone

Substitution Reactions

A defining feature of the reactivity of N,N-dimethyl enaminones is the ability of the dimethylamino group to act as a good leaving group in nucleophilic vinylic substitution reactions. rsc.org This process, often termed an addition-elimination reaction, provides a powerful method for synthesizing a diverse range of substituted enones and heterocyclic compounds. The reaction is initiated by the nucleophilic attack at the β-carbon, forming a tetrahedral intermediate. Subsequent elimination of dimethylamine, a stable and neutral molecule, regenerates the double bond and yields the substituted product. tsijournals.com This pathway is particularly common in reactions with nitrogen nucleophiles like hydrazines, hydroxylamine, and other amines, often serving as the first step in the synthesis of pyrazoles, isoxazoles, and pyrimidines. rsc.org

Table 3: Nucleophilic Substitution of the Dimethylamino Group in this compound
NucleophileProduct ClassSignificance/Application
Hydrazine (B178648) (H₂NNH₂)Substituted Pyrazole (B372694)Core structure in many pharmaceuticals
Hydroxylamine (H₂NOH)Substituted IsoxazolePrecursor for various bioactive compounds
Primary Amines (e.g., Aniline)N-Substituted EnaminoneFunctional group transformation, synthesis of new enaminones
Guanidine (B92328)Substituted PyrimidineKey scaffold in nucleic acids and drugs
Active Methylene (B1212753) Compounds (e.g., Malononitrile)Substituted Pyridine (B92270)Synthesis of functionalized pyridine derivatives

Aromatic Substitution on the Phenoxy Ring

The phenoxy group attached to the pentenone chain provides a site for electrophilic aromatic substitution. The oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions. However, the reactivity of this ring is also influenced by the electron-withdrawing nature of the rest of the molecule. No specific studies detailing the outcomes of substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the phenoxy ring of this compound have been reported.

General expectations for electrophilic aromatic substitution on a phenoxy substituent are summarized below.

Reaction TypeReagentsExpected Major Products
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃ortho- and para-halogenated derivatives
NitrationHNO₃/H₂SO₄ortho- and para-nitro derivatives
SulfonationFuming H₂SO₄ortho- and para-sulfonic acid derivatives
Friedel-Crafts AlkylationR-Cl/AlCl₃ortho- and para-alkylated derivatives
Friedel-Crafts AcylationR-COCl/AlCl₃ortho- and para-acylated derivatives

This table represents general outcomes for phenoxy groups and is not based on experimental data for this compound.

Substitution at the Enaminone Core

The enaminone functional group is a versatile system with multiple reactive sites. The core has two electrophilic centers (the carbonyl carbon and the β-carbon) and three nucleophilic centers (the nitrogen atom, the α-carbon, and the oxygen atom). scielo.br Nucleophilic substitution typically occurs at the β-carbon, leading to the displacement of the dimethylamino group. This reactivity is central to the use of enaminones as synthetic intermediates. acgpubs.org However, specific examples of substitution reactions at the enaminone core of this compound are not documented.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound has not been specifically investigated. Enaminones contain several sites susceptible to oxidation and reduction. The carbon-carbon double bond can be reduced, for example, through catalytic hydrogenation, to yield the corresponding saturated amino ketone. The carbonyl group can be reduced to a secondary alcohol.

The dimethylamino group could be susceptible to oxidation. Anodic oxidation of some 4-dimethylamino derivatives can lead to the formation of a cation radical through electron transfer from the lone pair of electrons on the nitrogen atom. rsc.orgrsc.org However, no such studies have been performed on the title compound.

TransformationPotential ReagentsPotential Product
C=C ReductionH₂, Pd/C1-(Dimethylamino)-4-phenoxypentan-3-one
C=O ReductionNaBH₄1-(Dimethylamino)-4-phenoxypent-1-en-3-ol
Full ReductionLiAlH₄1-(Dimethylamino)-4-phenoxypentan-3-ol

This table outlines plausible transformations based on the functional groups present and is not based on experimental results for this compound.

Cyclization and Rearrangement Reactions

Enaminones are well-known precursors for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions. nih.gov They can react with binucleophiles like hydrazine, hydroxylamine, or guanidine to form pyrazoles, isoxazoles, or pyrimidines, respectively. nih.gov Intramolecular cyclization reactions are also possible if a suitable functional group is present elsewhere in the molecule.

Rearrangement reactions such as the Bamberger rearrangement (for N-phenylhydroxylamines) or Dakin oxidation are known for aromatic systems but their applicability to this specific molecule is unstudied. wiley-vch.de There are no published reports on specific cyclization or rearrangement reactions involving this compound.

Mechanism Elucidation Studies

No mechanistic studies for any reaction involving this compound have been published. The following subsections describe powerful techniques used for such investigations, but their application to the title compound has not been reported.

Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast reactions in solution, typically on the millisecond-to-second timescale. biologic.netphotophysics.com This method is ideal for observing pre-steady-state kinetics and identifying reaction intermediates. photophysics.comcam.ac.uk By rapidly mixing reactants and monitoring the change in a spectroscopic signal (such as absorbance or fluorescence) over time, rate constants for individual steps in a reaction mechanism can be determined. cam.ac.uk There is no literature available describing the use of stopped-flow techniques to analyze the kinetics of any reaction involving this compound.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it occurs. spectroscopyonline.commt.com This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering deep mechanistic insights. rsc.orgresearchgate.net These methods are invaluable for understanding reaction pathways, identifying transient species, and optimizing reaction conditions. mt.com No studies utilizing in-situ spectroscopic monitoring for reactions of this compound have been reported in the scientific literature.

Mechanistic Pathways of Benzene (B151609) Ring Cleavage Reactions of this compound Remain Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the mechanistic pathways involved in the benzene ring cleavage of the specific compound this compound. While research into the reactivity of related compounds and general mechanisms of aromatic ring cleavage exists, specific studies detailing the degradation and ring-opening reactions of this compound are not presently available in the public domain.

General principles of aromatic compound degradation suggest that the cleavage of the stable benzene ring typically requires aggressive reaction conditions or highly reactive species. For instance, oxidative treatments involving hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals are known to initiate benzene ring cleavage. nih.govnih.gov These reactions generally proceed through the initial addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then undergo a series of reactions, including the addition of molecular oxygen, leading to the formation of a bicyclic peroxy intermediate that subsequently cleaves to form aliphatic products. nih.govnih.gov

However, the specific influence of the (dimethylamino) and the 4-oxopent-1-en-1-yl substituents on the phenoxy group of the target molecule in directing or inhibiting such cleavage pathways has not been investigated. The electron-donating nature of the dimethylamino group and the electron-withdrawing nature of the enone system would likely have a complex effect on the electron density of the benzene ring, thereby influencing its susceptibility to and the mechanism of oxidative cleavage.

Detailed mechanistic studies, including the identification of intermediates and final cleavage products, are crucial for a complete understanding of the reactivity of this compound. Such research would likely involve advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the complex reaction pathways. nih.gov

At present, any discussion on the mechanistic pathways of benzene ring cleavage for this compound would be purely speculative and not based on published scientific evidence. Further experimental research is required to fill this knowledge gap.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Structure

No X-ray crystallographic data for 1-(Dimethylamino)-4-phenoxypent-1-en-3-one has been deposited in crystallographic databases or published in scientific journals. Consequently, a detailed analysis of its solid-state structure, including dihedral angles, planarity, crystal packing, and intermolecular interactions, is not possible.

Information regarding the arrangement of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, is unavailable for this compound.

Conformational Studies in Solution Phase

A search for solution-phase conformational studies, typically conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, did not yield any specific results for this compound. Such studies would be crucial for understanding the molecule's geometry and dynamic behavior in a solution environment.

Vibrational Spectroscopy for Functional Group Characterization

No published Infrared (IR) or Raman spectroscopy data for this compound could be located. This type of analysis would be essential for confirming the presence of its key functional groups and understanding their vibrational modes.

Resonant Spectroscopic Techniques for Electronic Structure Analysis

Similarly, there is no available data from resonant spectroscopic techniques, such as UV-Visible spectroscopy, which would provide insights into the electronic transitions and the conjugated system within the molecule.

An article on the computational and theoretical chemistry of this compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield any specific studies on this particular compound. The required data for a detailed analysis of its electronic structure, molecular orbitals, reactivity, and conformational flexibility, as outlined in the requested sections, is not present in the public domain.

While computational studies have been conducted on structurally similar molecules, such as other pentenone derivatives and compounds containing dimethylamino or phenoxy groups, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of this compound without dedicated research on the compound itself.

Therefore, to maintain scientific accuracy and adhere to the specific focus on this compound, the requested article cannot be written until computational and theoretical studies on this compound are published.

Theoretical Spectroscopic Predictions for this compound Remain Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry resources, detailed theoretical spectroscopic predictions for the chemical compound this compound are not publicly available. While computational chemistry is a powerful tool for predicting the spectral properties of molecules, specific studies detailing the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and mass spectra for this particular compound have not been published or indexed in accessible databases.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to forecast the spectral characteristics of organic molecules. These theoretical calculations provide valuable insights into the molecule's structure and behavior, often complementing experimental data. For instance, DFT calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

While specific data for this compound is unavailable, research on structurally similar compounds, such as chalcones and other enaminones, demonstrates the methodologies used for such predictions. Studies on related molecules often involve optimizing the molecular geometry and then performing calculations to determine the spectroscopic parameters. These theoretical investigations aid in the structural elucidation and characterization of novel compounds.

The absence of published theoretical data for this compound means that a detailed analysis of its predicted spectra, including data tables of chemical shifts, vibrational modes, and fragmentation patterns, cannot be provided at this time. Such an analysis would require dedicated computational studies to be performed and published by researchers in the field of computational and theoretical chemistry.

Synthetic Utility and Applications of 1 Dimethylamino 4 Phenoxypent 1 En 3 One

Role as a Versatile Synthetic Intermediate

Enaminones are widely regarded as powerful and versatile building blocks in modern organic synthesis. uni-lj.siacgpubs.org Their utility stems from the presence of multiple reactive sites, allowing them to participate in a wide array of chemical transformations. They can act as nucleophiles at the α-carbon and the nitrogen atom, and as electrophiles at the carbonyl carbon and the β-carbon, making them ideal precursors for a diverse range of more complex molecules. acgpubs.org

A primary application of enaminones is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. globethesis.com The conjugated system of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one makes it an excellent candidate for constructing various ring systems.

For instance, enaminones are frequently used to synthesize substituted pyrazoles through condensation reactions with hydrazine (B178648) and its derivatives. researchgate.net Similarly, reactions with other binucleophiles can lead to the formation of a variety of five- and six-membered heterocycles. The specific substitution pattern of this compound, including the phenoxy group, could be leveraged to create libraries of novel heterocyclic structures with potential applications in medicinal chemistry. General methods for synthesizing β-enamino esters, which are structurally related, have been extensively developed due to their importance as intermediates for alkaloids, γ-amino alcohols, and various heterocyclic systems. acgpubs.org

Beyond simple heterocycles, the reactivity of the enaminone moiety can be harnessed in more complex synthetic strategies, including cascade reactions and diversity-oriented synthesis (DOS). nih.gov The ability of enaminones to react with both electrophiles and nucleophiles allows for the sequential formation of multiple bonds in a single operation, rapidly building molecular complexity. This makes compounds like this compound potential starting points for creating diverse molecular scaffolds. nih.gov These scaffolds are crucial in the development of compound libraries for high-throughput screening in drug discovery. nih.gov The phenoxy group in the molecule offers a site for further functionalization, potentially influencing the final scaffold's biological activity or physical properties.

Catalytic Applications Beyond Its Own Synthesis

While the primary role of enaminones is often as a reactant or intermediate, they also find applications in the field of catalysis. The enaminone structure can be incorporated into larger molecules to create novel organocatalysts. For example, enaminone-based structures have been used as hydrogen bond donors in bifunctional organocatalysts for asymmetric synthesis. mdpi.com

Furthermore, enaminones are effective chelating ligands for transition metals. researchgate.net The resulting metal complexes can exhibit significant catalytic activity. uni-lj.siresearchgate.net For example, copper(II) complexes derived from enaminones have been successfully employed as catalysts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. uni-lj.si Therefore, this compound could serve as a ligand for the preparation of novel metal catalysts with potential applications in various organic transformations.

Applications in Material Science

The conjugated electronic structure of enaminones suggests their potential utility in the development of advanced materials with specific optical and electronic properties.

Photoinitiators are compounds that absorb light and generate reactive species, such as free radicals, to initiate polymerization. sigmaaldrich.com The development of new photoinitiators is crucial for advancements in UV curing technologies used in coatings, adhesives, and 3D printing. google.comnih.gov Certain molecular structures containing aromatic ketones and tertiary amine groups, similar to the features present in this compound, are known to function as photoinitiators. google.comigmresins.com For efficient photoinitiation, the absorption spectrum of the initiator must overlap with the emission spectrum of the light source. sigmaaldrich.com While this specific molecule has not been documented as a photoinitiator, its structural relatives and the broader class of enaminones and chalcones are areas of active research for such applications. nih.gov

The extended π-system in this compound, which includes the dimethylamino group (an electron donor) and the carbonyl group (an electron acceptor), is a chromophore characteristic of many organic dyes. This "push-pull" electronic structure can lead to strong absorption in the visible region of the electromagnetic spectrum.

Structurally similar compounds, such as dimethylamino-substituted chalcones, have been synthesized and investigated as laser dyes. nih.govmdpi.com These dyes are valued for their broad absorption spectra and photochemical stability. The specific photophysical properties of this compound would depend on its exact absorption and emission characteristics, but its molecular framework suggests potential as a scaffold for new dyes or pigments. Additionally, the formation of polyenaminones can result in materials with UV-vis-shielding properties. uni-lj.si

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific information available regarding the synthetic utility and applications of the chemical compound This compound in the areas outlined below.

Chemical Probe for Fundamental Reaction Studies

While the broader class of compounds known as enaminones has been investigated for various applications, including polymer chemistry and as ligands for metal complexes, no data was found that specifically references this compound. Therefore, no detailed research findings or data tables for this particular compound can be provided as per the requested outline.

Derivatization Strategies and Analogues of 1 Dimethylamino 4 Phenoxypent 1 En 3 One

Systematic Modification of the Phenoxy Moiety

The phenoxy group of 1-(dimethylamino)-4-phenoxypent-1-en-3-one presents a prime target for systematic modification to generate a library of analogues with potentially diverse chemical and physical properties. Drawing parallels from studies on related phenoxy-containing compounds, various substituents can be introduced onto the phenyl ring of the phenoxy moiety. These substitutions can modulate the electronic and steric character of the entire molecule.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can significantly alter the reactivity of the enaminone system. Research on substituted phenoxazines and phenothiazines has demonstrated that EDGs like methoxy (B1213986) (-OCH3) and amino (-NH2) groups tend to decrease the N-H bond dissociation enthalpy, while EWGs such as nitro (-NO2) increase it. kuleuven.be This principle can be extrapolated to the phenoxy moiety of the target compound, where such substitutions would influence the electron density distribution across the molecule.

Table 1: Potential Substituents for the Phenoxy Moiety and their Expected Electronic Effects

Substituent Position on Phenyl Ring Expected Electronic Effect
Methoxy (-OCH3) para, ortho Electron-donating
Nitro (-NO2) para, meta Electron-withdrawing
Halogen (-F, -Cl, -Br) para, ortho, meta Inductively electron-withdrawing, mesomerically electron-donating

The synthesis of these modified analogues would likely involve the reaction of a substituted phenol (B47542) with a suitable precursor of the pent-1-en-3-one backbone. The choice of reaction conditions would be crucial to ensure the selective formation of the desired product.

Variations in the Dimethylamino Group

The dimethylamino group is a key feature of the enaminone structure, contributing significantly to its electronic properties and reactivity. Variations of this group can lead to analogues with altered nucleophilicity and steric hindrance.

One common strategy for modifying the dimethylamino group is its replacement with other secondary amines, such as diethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) and morpholine. This can be achieved through a transamination reaction, a process that has been successfully applied to other dimethylaminomethylidene derivatives. mdpi.com The reaction typically involves heating the parent enaminone with the desired amine, often in a suitable solvent like isopropanol. mdpi.com

Furthermore, the nitrogen atom of the amino group can be incorporated into a heterocyclic ring system, leading to more complex structures. The reactivity of the enamine functionality allows for cyclization reactions with various reagents.

Table 2: Examples of Amine Variations and their Potential Impact

Amine Resulting Group Potential Impact
Diethylamine Diethylamino Increased steric bulk
Piperidine Piperidinyl Conformational rigidity
Morpholine Morpholinyl Altered polarity and solubility

Alterations to the Pent-1-en-3-one Backbone

The pent-1-en-3-one backbone provides a versatile scaffold for structural modifications. Alterations can be made to the length of the carbon chain, the position of the double bond and carbonyl group, and the introduction of substituents.

For example, the condensation of different aldehydes and ketones can lead to a variety of chalcone-like structures. The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones, involving the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative in the presence of an acid or base catalyst. jchemrev.comresearchgate.net This methodology could be adapted to synthesize analogues of this compound with different substitution patterns on the carbon backbone.

Moreover, the α,β-unsaturated carbonyl system is susceptible to a range of chemical transformations, including Michael additions, cycloadditions, and reductions. These reactions can be employed to introduce further diversity into the molecular framework. For instance, the reaction of enynones with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net

Synthesis and Comparative Reactivity of Structurally Related Chalcones and Enaminones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that share the α,β-unsaturated ketone moiety with this compound. nih.gov Their synthesis is typically achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. jchemrev.com For example, (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one was synthesized by the condensation of 4-(dimethylamino)benzaldehyde (B131446) and 2-butanone. nih.govresearchgate.net

Enaminones are another class of related compounds characterized by the N-C=C-C=O conjugated system. The synthesis of enaminones can be achieved through the condensation of an active methylene (B1212753) compound with a dimethylformamide-dimethylacetal (DMF-DMA). tsijournals.com

The reactivity of both chalcones and enaminones is dominated by the electrophilic nature of the β-carbon atom in the α,β-unsaturated system, making them susceptible to nucleophilic attack. Enaminones, however, possess an additional nucleophilic character at the α-carbon due to the electron-donating effect of the amino group. This dual reactivity makes enaminones versatile intermediates in organic synthesis. tsijournals.com For instance, they can react with various active methylene reagents to form pyridine (B92270) derivatives. tsijournals.com

Influence of Substituent Effects on Reactivity and Synthetic Outcome

The introduction of substituents at various positions of the this compound scaffold can have a profound impact on the reactivity of the molecule and the outcome of synthetic transformations. These substituent effects are primarily electronic and steric in nature.

Electron-donating groups on the phenoxy moiety or on an aryl substituent of a related chalcone (B49325) can increase the electron density of the π-system, potentially influencing the rate and regioselectivity of electrophilic addition reactions. Conversely, electron-withdrawing groups can enhance the electrophilicity of the β-carbon, making the molecule more susceptible to nucleophilic attack.

Studies on the formation of spiro-compounds from N-aryl propynamides have shown that different para-substituents can lead to divergent reaction pathways, resulting in the formation of either quinolin-2-ones or spiro tsijournals.comdntb.gov.uatrienones. nih.gov This highlights the critical role of substituent effects in directing the course of a reaction. Similarly, the electronic nature of substituents in the arylamine fragment of phenothiazine (B1677639) derivatives can affect their subsequent reactivity at other positions. nih.gov

The steric bulk of substituents can also play a significant role by hindering the approach of reagents to a particular reaction site, thereby influencing the stereochemical outcome of a reaction.

Table 3: List of Compound Names

Compound Name
This compound
(1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one
4-dimethylamino-3-phenyl-but-3-en-2-one
N-aryl propynamides
quinolin-2-ones
spiro tsijournals.comdntb.gov.uatrienones
phenothiazines
4-(dimethylamino)benzaldehyde
2-butanone
dimethylformamide-dimethylacetal

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of enaminones, including 1-(Dimethylamino)-4-phenoxypent-1-en-3-one, traditionally relies on methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of environmentally benign and efficient synthetic protocols.

Key areas for exploration include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the enaminone structure could offer high selectivity and milder reaction conditions.

Natural Catalysts: The use of readily available and non-toxic natural catalysts, such as onion extract, has shown promise in the synthesis of other β-enaminones and could be adapted for this specific compound. researchgate.net

Photocatalysis: Visible-light-mediated reactions represent a green and powerful tool in organic synthesis. nih.gov Developing a photocatalytic route to this compound could significantly reduce the environmental impact of its production. nih.govbeilstein-journals.org

Solvent-Free or Aqueous Systems: Shifting away from volatile organic solvents to solvent-free reaction conditions or using water as a solvent would be a significant step towards a more sustainable process.

Green Synthesis ApproachPotential Advantages
BiocatalysisHigh selectivity, mild conditions, reduced waste
Natural CatalystsLow cost, readily available, non-toxic
PhotocatalysisUse of renewable energy, mild conditions
Solvent-Free/Aqueous SystemsReduced environmental impact, improved safety

Exploration of New Catalytic Transformations

The reactivity of the enaminone scaffold in this compound makes it a valuable building block for the synthesis of more complex molecules. unibg.itresearchgate.net Future research should focus on exploring its utility in novel catalytic transformations.

Promising avenues include:

Asymmetric Catalysis: The development of chiral catalysts to induce stereoselectivity in reactions involving the enaminone would be highly valuable for the synthesis of enantiomerically pure compounds with potential pharmaceutical applications.

C-H Activation: Direct functionalization of the C-H bonds within the this compound molecule through catalytic C-H activation would provide a more atom-economical approach to creating new derivatives.

Cross-Coupling Reactions: Investigating the participation of the enaminone in various cross-coupling reactions could lead to the synthesis of novel conjugated systems with interesting electronic and photophysical properties.

Advanced Mechanistic Studies Under Operando Conditions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The application of advanced analytical techniques, particularly under operando conditions (while the reaction is in progress), will be instrumental.

Future mechanistic studies could involve:

Spectroscopic Monitoring: Utilizing techniques such as in-situ NMR, Raman, and IR spectroscopy to monitor the formation and consumption of intermediates in real-time.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the influence of various reaction parameters on the reaction pathway.

Isotope Labeling Studies: Employing isotopically labeled starting materials to track the movement of atoms throughout the reaction mechanism.

Understanding the influence of factors like solvent polarity, temperature, and substituents on the isomeric ratio and photoisomerization processes will also be critical. researchgate.net

Computational Design of Functionalized Analogues

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. escholarship.org Future research should leverage computational methods to design and predict the properties of functionalized analogues of this compound.

Key computational approaches include:

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. researchgate.net This can help in understanding substituent effects on molecular stability and hydrogen bonding. researchgate.net

Molecular Docking: For potential biological applications, molecular docking studies can be used to predict the binding affinity of designed analogues to specific protein targets.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to model enzymatic reactions or interactions with larger biological systems.

The goal of these computational efforts would be to identify promising new structures for synthesis and experimental validation.

Potential in Advanced Material Development

The conjugated π-system and the presence of donor (dimethylamino) and acceptor (carbonyl) groups in this compound suggest its potential for applications in materials science.

Future research in this area could explore:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Nonlinear Optics: The intramolecular charge transfer characteristics of similar molecules suggest that this compound could exhibit nonlinear optical properties, making it a candidate for applications in optical devices.

Chemosensors: Functionalizing the enaminone scaffold could lead to the development of selective chemosensors for the detection of specific ions or molecules. The dimethylamino group, in particular, has been shown to enhance the photophysical properties of related chalcones for applications like laser dyes. nih.gov

Potential Application AreaKey Molecular Feature
Organic ElectronicsConjugated π-system, donor-acceptor character
Nonlinear OpticsIntramolecular charge transfer
ChemosensorsFunctionalizable scaffold for selective binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dimethylamino)-4-phenoxypent-1-en-3-one, and how can purity be ensured?

  • Methodology : The compound is synthesized via a Claisen-Schmidt condensation between 4-phenoxyacetophenone and dimethylamine derivatives. Purity optimization involves column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • NMR : Use 1H^1H, 13C^13C, DEPT-135, and 2D-COSY to resolve overlapping signals. The α,β-unsaturated ketone moiety shows characteristic 1H^1H NMR deshielding (~6.5–7.5 ppm for olefinic protons) and 13C^13C carbonyl signals (~190–200 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragmentation patterns.
  • IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and C=C (~1600 cm1^{-1}) are diagnostic .

Q. How is X-ray crystallography applied to determine its crystal structure, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the enone geometry and intermolecular interactions. Use SHELXL for refinement (hydrogen bonding, thermal parameters) and ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can computational methods (DFT, AIM) resolve contradictions in experimental vs. theoretical spectroscopic data?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate IR/NMR spectra. Use Atoms-in-Molecules (AIM) theory to analyze electron density at bond critical points, resolving discrepancies in hydrogen-bonding interactions or tautomerism .

Q. What strategies address inconsistencies in crystallographic data (e.g., disorder, twinning)?

  • Methodology : For disordered structures, employ SHELXD for phase refinement and TWINLAW to model twinning operators. High-resolution data (<1.0 Å) and anisotropic displacement parameters improve reliability. Validate with Rint_{\text{int}} < 5% and GooF ~1.0 .

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic/electrophilic environments?

  • Methodology : The dimethylamino group acts as an electron donor, enhancing the electrophilicity of the α,β-unsaturated ketone. Investigate via Michael addition assays (e.g., with thiols or amines) under varying pH (2–10). Monitor kinetics using UV-Vis spectroscopy (λ = 300–400 nm for enolate formation) .

Q. What advanced techniques elucidate its interactions with biological targets (e.g., enzymes, DNA)?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cytochrome P450.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) using immobilized protein chips .

Q. How does the compound behave under environmental conditions (e.g., photodegradation, hydrolysis)?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS.
  • Hydrolysis : Test in buffers (pH 1–13) at 40°C for 14 days. Identify hydrolyzed intermediates (e.g., phenoxyacetic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.